Pasireotide acetate
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Overview
Description
Pasireotide (SOM230) acetate is a novel multireceptor ligand somatostatin analog. It has a unique receptor binding profile, with high affinity for somatostatin receptor subtypes 1, 2, 3, and 5. This compound is primarily used in the treatment of acromegaly and Cushing’s disease, as well as in patients with advanced neuroendocrine tumors .
Preparation Methods
Pasireotide acetate is synthesized through a rational drug design approach aimed at creating somatostatin analogs that are metabolically stable and chemically accessible. The synthesis involves incorporating specific substructures into a stable cyclohexapeptide template, resulting in a compound that binds with high affinity to multiple somatostatin receptor subtypes . The industrial production methods for this compound involve large-scale peptide synthesis techniques, ensuring high purity and yield.
Chemical Reactions Analysis
Pasireotide acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can result in the formation of reduced analogs .
Scientific Research Applications
Pasireotide acetate has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying receptor-ligand interactions and peptide synthesis. In biology and medicine, this compound is used to treat acromegaly, Cushing’s disease, and advanced neuroendocrine tumors. It has shown efficacy in controlling symptoms and reducing tumor volume in patients with these conditions . Additionally, this compound is being investigated for its potential use in other endocrine disorders and as an antitumor agent .
Mechanism of Action
Pasireotide acetate exerts its effects by binding to somatostatin receptors 1, 2, 3, and 5. This binding inhibits the secretion of growth hormone, insulin-like growth factor 1, and adrenocorticotropic hormone, leading to reduced levels of these hormones in the body. The inhibition of these hormones helps control the symptoms of acromegaly and Cushing’s disease. Additionally, this compound has been shown to induce apoptosis and inhibit angiogenesis in tumor cells, contributing to its antitumor effects .
Comparison with Similar Compounds
Pasireotide acetate is unique compared to other somatostatin analogs such as octreotide and lanreotide. While octreotide and lanreotide primarily bind to somatostatin receptor subtype 2, this compound has a broader binding profile, with high affinity for receptor subtypes 1, 2, 3, and 5. This broader binding profile allows this compound to be more effective in controlling symptoms and reducing tumor volume in patients with acromegaly and neuroendocrine tumors . Similar compounds include octreotide and lanreotide, which are also used to treat acromegaly and neuroendocrine tumors .
Properties
IUPAC Name |
acetic acid;[(3S,6S,9S,12R,15S,18S,20R)-9-(4-aminobutyl)-3-benzyl-12-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-15-phenyl-6-[(4-phenylmethoxyphenyl)methyl]-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-20-yl] N-(2-aminoethyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H66N10O9.C2H4O2/c59-27-13-12-22-46-52(69)64-47(30-38-23-25-42(26-24-38)76-36-39-16-6-2-7-17-39)53(70)66-49(31-37-14-4-1-5-15-37)57(74)68-35-43(77-58(75)61-29-28-60)33-50(68)55(72)67-51(40-18-8-3-9-19-40)56(73)65-48(54(71)63-46)32-41-34-62-45-21-11-10-20-44(41)45;1-2(3)4/h1-11,14-21,23-26,34,43,46-51,62H,12-13,22,27-33,35-36,59-60H2,(H,61,75)(H,63,71)(H,64,69)(H,65,73)(H,66,70)(H,67,72);1H3,(H,3,4)/t43-,46+,47+,48-,49+,50+,51+;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFKFNBBHVLMWQH-QKXVGOHISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1C(CN2C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C2=O)CC3=CC=CC=C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5)CCCCN)CC6=CNC7=CC=CC=C76)C8=CC=CC=C8)OC(=O)NCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.C1[C@H](CN2[C@@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C2=O)CC3=CC=CC=C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5)CCCCN)CC6=CNC7=CC=CC=C76)C8=CC=CC=C8)OC(=O)NCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H70N10O11 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1107.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
396091-76-2 |
Source
|
Record name | Pasireotide acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0396091762 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PASIREOTIDE ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/662X0VFR9L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.